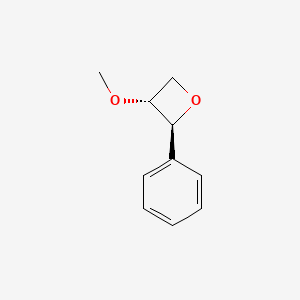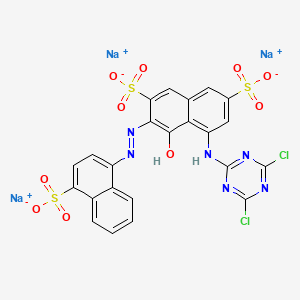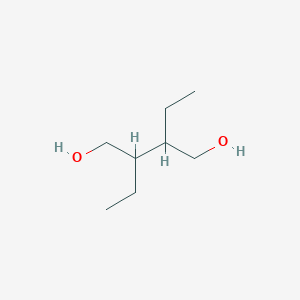
2,3-Diethylbutane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diethylbutane-1,4-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is part of the larger family of alkanes, specifically branched alkanes, which are known for their varied chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethylbutane-1,4-diol can be achieved through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the dihydroxylation of alkenes using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce hydroxyl groups at specific positions .
Industrial Production Methods
On an industrial scale, the production of diols often involves the hydrogenation of alkynes. For example, the hydrogenation of 2-butyne-1,4-diol can yield this compound under specific conditions . This process typically requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under high pressure and temperature to ensure complete conversion.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diethylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are frequently employed for halogenation reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
2,3-Diethylbutane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Industry: The compound is used in the production of polymers, resins, and plasticizers
Mécanisme D'action
The mechanism of action of 2,3-Diethylbutane-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, which affects the compound’s reactivity and interactions with other molecules. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons, often facilitated by a catalyst .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediol: Another diol with similar properties but a different structure.
2,3-Dimethylbutane-1,4-diol: A compound with similar functional groups but different branching.
2,3-Dibromo-2-butene-1,4-diol: A halogenated diol with distinct chemical properties
Uniqueness
2,3-Diethylbutane-1,4-diol is unique due to its specific branching and the position of its hydroxyl groups. This structure imparts distinct chemical properties, such as its reactivity in oxidation and reduction reactions, making it valuable in various applications.
Propriétés
Numéro CAS |
74854-18-5 |
|---|---|
Formule moléculaire |
C8H18O2 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
2,3-diethylbutane-1,4-diol |
InChI |
InChI=1S/C8H18O2/c1-3-7(5-9)8(4-2)6-10/h7-10H,3-6H2,1-2H3 |
Clé InChI |
ZCKVAJCGPPVONU-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)C(CC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





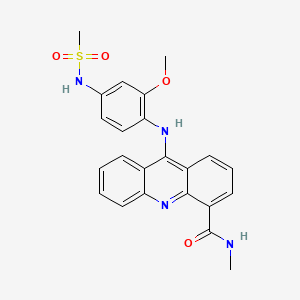




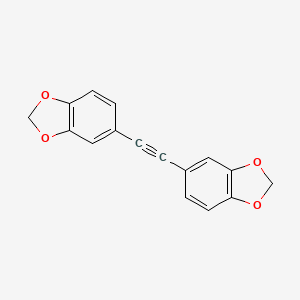
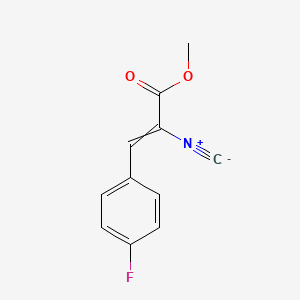
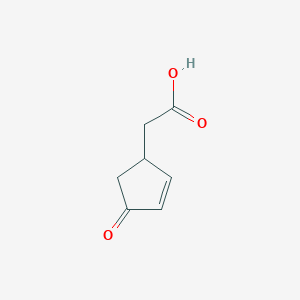
![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
